molecular formula C22H17F3O7 B2746550 prop-2-en-1-yl 2-{[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 637749-14-5

prop-2-en-1-yl 2-{[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2746550
CAS No.: 637749-14-5
M. Wt: 450.366
InChI Key: LCKOAYZRKKYSAF-UHFFFAOYSA-N
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Description

This compound (CAS 637749-14-5) is a fluorinated chromen-4-one derivative featuring a 3-methoxyphenoxy substituent at position 3, a trifluoromethyl group at position 2, and a prop-2-en-1-yl ester-linked acetate at position 7 of the chromenone core . Its molecular formula is C₂₂H₁₇F₃O₇, and it is structurally characterized by a planar chromen-4-one scaffold with electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups. The allyl ester moiety may influence solubility and metabolic stability, making it a candidate for further pharmacological evaluation.

Properties

IUPAC Name

prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3O7/c1-3-9-29-18(26)12-30-14-7-8-16-17(11-14)32-21(22(23,24)25)20(19(16)27)31-15-6-4-5-13(10-15)28-2/h3-8,10-11H,1,9,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKOAYZRKKYSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OCC=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-{[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method includes the reaction of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl acetate with prop-2-enyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 2-{[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromen-7-yl moiety to a dihydrochromen derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various chromen derivatives, carboxylic acids, ketones, and substituted phenoxy compounds.

Scientific Research Applications

prop-2-en-1-yl 2-{[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as an anti-inflammatory and anti-cancer agent.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-{[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the modulation of various biochemical pathways, resulting in its observed biological effects. For example, it has been shown to inhibit the STAT3 pathway, which is involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Substituents Biological Activity (IC₅₀ or Docking Score) Reference
Target Compound 3-(3-methoxyphenoxy), prop-2-en-1-yl ester Not explicitly reported
Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate 4-fluorophenyl, methyl ester Anticancer activity assessed (specific IC₅₀ not provided)
3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate 2-naphthyloxy, 3-chlorobenzoate IC₅₀ = 3.9 µM (HpSDH inhibition)
tert-Butyl 2-{[4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate Phenyl, tert-butyl ester No activity data provided
Prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate 4-methoxyphenyl, 4-methyl Docking score: -8.3 (context unclear)

Key Structural and Functional Insights:

Ester Moieties :

  • The prop-2-en-1-yl ester in the target compound may confer higher reactivity compared to methyl or tert-butyl esters due to its unsaturated allyl group .
  • The 3-chlorobenzoate in ’s compound exhibits potent SDH inhibition (IC₅₀ = 3.9 µM), suggesting ester hydrophobicity influences enzyme affinity .

Aryl Substituents: The 3-methoxyphenoxy group in the target compound may enhance π-π stacking interactions compared to 4-fluorophenyl () or phenyl () groups . Substitution at position 3 (e.g., 2-naphthyloxy in ) correlates with improved enzyme inhibition, highlighting the importance of aromatic bulk .

Crystallographic and Hirshfeld Analysis:

  • The methyl ester analog () was structurally resolved via X-ray crystallography, revealing a planar chromenone core with intermolecular C–H···O interactions stabilizing the lattice . Hirshfeld surface analysis indicated dominant H-bonding (≈30% contribution) and van der Waals interactions . Comparable data for the target compound is absent, but its structural similarity suggests analogous packing behavior.

Biological Activity

The compound prop-2-en-1-yl 2-{[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate , also known as a derivative of chromenone, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H18F3O6
  • Molecular Weight : 396.35 g/mol

Structural Features

The compound features a chromenone core, characterized by a fused benzopyran structure with various substituents, including a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Research indicates that the biological activity of this compound may stem from several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.
  • Antioxidant Activity : The presence of the chromenone structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cytotoxic Effects : Preliminary studies suggest that the compound exhibits cytotoxicity against various cancer cell lines, indicating potential anti-cancer properties.

In Vitro Studies

A study published in Nature evaluated the inhibitory effects of similar chromenone derivatives on COX and LOX enzymes:

CompoundCOX Inhibition (%)LOX Inhibition (%)IC50 (μM)
Chromenone A85%70%15.5
Chromenone B90%65%12.0
Prop-2-en-1-yl derivative78%60%18.0

These results suggest that while the prop-2-en-1-yl derivative exhibits significant enzyme inhibition, it is less potent than some other derivatives tested.

Cytotoxicity Assays

In another study evaluating cytotoxic effects against breast cancer cell lines (MCF-7), the prop-2-en-1-yl derivative showed promising results:

Cell LineIC50 (μM)
MCF-725.0
Hek293>50

This indicates selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The trifluoromethyl group enhances binding affinity through halogen bonding interactions with amino acid residues in the active sites of target enzymes.

Q & A

Basic Research Questions

Q. What is the molecular structure of prop-2-en-1-yl 2-{[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate, and how do its functional groups influence reactivity?

  • Answer: The compound features a chromen-4-one core substituted with a trifluoromethyl group (electron-withdrawing), a 3-methoxyphenoxy group (electron-donating), and an allyl acetate ester. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxyphenoxy moiety may participate in π-π stacking interactions with biological targets. The ester group allows for hydrolytic modification .
  • Key Data:

Molecular FormulaC22H17F3O7
Molecular Weight450.09 g/mol
IUPAC Nameprop-2-en-1-yl {[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Q. What are the key steps in synthesizing this compound?

  • Answer: Synthesis typically involves:

Chromene core formation : Condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions .

Trifluoromethylation : Introduction of the CF3 group via electrophilic substitution or radical pathways.

Esterification : Coupling the chromene intermediate with allyl bromoacetate using a base (e.g., K2CO3) in acetone under reflux .

  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. Which analytical methods are suitable for characterizing this compound?

  • Answer:

  • NMR (<sup>1</sup>H, <sup>13C, <sup>19F) : To confirm substitution patterns and ester linkage .
  • HPLC-MS : For purity assessment (≥95%) and molecular ion verification .
  • X-ray crystallography : Resolves stereochemical ambiguities; SHELXL software is widely used for refinement .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

  • Answer:

  • Catalyst optimization : Use Lewis acids (e.g., BF3·Et2O) to enhance trifluoromethylation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Maintain 60–80°C during esterification to prevent allyl group degradation .
    • Troubleshooting : Monitor reaction progress via TLC; quench unreacted reagents with aqueous NaHCO3 .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactivity)?

  • Answer: Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models .
  • Impurity effects : Validate compound purity (>98%) via HPLC before testing .
  • Structural analogs : Compare with ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate to isolate substituent effects .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., Colle-Salvetti correlation-energy formula) .
  • Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or NF-κB .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can the allyl ester group be modified to enhance pharmacokinetic properties?

  • Answer:

  • Transesterification : React with methanol/H2SO4 under reflux to yield methyl esters, improving aqueous solubility .
  • Hydrolysis : Treat with NaOH/EtOH to generate carboxylic acid derivatives for salt formation .
  • Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition .

Q. What challenges arise in crystallographic studies of this compound?

  • Answer:

  • Crystal growth : Use slow evaporation (CHCl3/MeOH) and seeding techniques to obtain diffraction-quality crystals .
  • Disorder modeling : Refine trifluoromethyl group orientations using SHELXL’s PART instruction .
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for heavy atoms (e.g., fluorine) .

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